(5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with furan-3-ylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxyphenyl)(furan-2-yl)methanol
- (5-Fluoro-2-methoxyphenyl)(thiophen-3-yl)methanol
- (5-Fluoro-2-methoxyphenyl)(pyridin-3-yl)methanol
Uniqueness
(5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol is unique due to the presence of both a fluorine atom and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom enhances the compound’s stability and lipophilicity, while the furan ring contributes to its aromaticity and reactivity.
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-15-11-3-2-9(13)6-10(11)12(14)8-4-5-16-7-8/h2-7,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPGXVRMBMCKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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